molecular formula C18H25N5O B2628491 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide CAS No. 920440-28-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide

Cat. No. B2628491
CAS RN: 920440-28-4
M. Wt: 327.432
InChI Key: PBZSTEODDWLHPP-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CTB is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of tetrazole derivatives involves innovative methods to yield compounds with specific pharmacological properties. For instance, a study detailed the preparation of tetrazole-containing derivatives through reactions that afford N-arylcarbamates with a 1,2,3,4-tetrazole fragment, indicating the versatility of tetrazoles in medicinal chemistry applications (Velikorodov et al., 2014). Similarly, another research focused on the synthesis and characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl, highlighting the role of biphenyl tetrazole rings in the development of novel drugs (Wang et al., 2008).

Pharmacological Applications

Tetrazole derivatives have been evaluated for various pharmacological applications. One study investigated the design, synthesis, and pharmacological analysis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles, which were subjected to docking, in vitro angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory screening, and anti-fungal activity analyses, demonstrating significant pharmacological properties (Kamble et al., 2017). Another study synthesized and characterized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, exploring its potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies (Al-Hourani et al., 2016).

Biological and Chemical Analysis

Research extends to the biological and chemical analysis of tetrazole derivatives, where one study focused on the synthesis, characterization, and biological evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives as angiotensin-II receptor antagonists. These compounds exhibited significant antioxidant potentials along with antihypertensive and urease inhibition properties (Masood et al., 2023).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-2-16(14-9-5-3-6-10-14)18(24)19-13-17-20-21-22-23(17)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSTEODDWLHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide

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